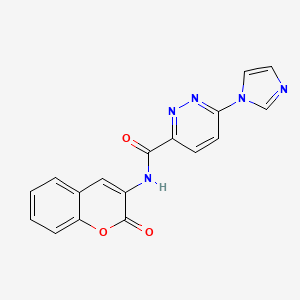

6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide

Description

This compound features a pyridazine core substituted at the 6-position with a 1H-imidazol-1-yl group and at the 3-position with a carboxamide linkage to a 2-oxo-2H-chromen-3-yl (coumarin) moiety. Synthesis likely involves coupling reactions similar to those described for related carboxamides (e.g., EDCI/HOBt-mediated amidation in anhydrous DMF) .

Properties

IUPAC Name |

6-imidazol-1-yl-N-(2-oxochromen-3-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5O3/c23-16(12-5-6-15(21-20-12)22-8-7-18-10-22)19-13-9-11-3-1-2-4-14(11)25-17(13)24/h1-10H,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFYMLQFYRQSBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=NN=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyridazine rings. These rings are then coupled together using appropriate reagents and reaction conditions. Common synthetic routes include:

Imidazole Synthesis: Imidazole can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

Pyridazine Synthesis: Pyridazine derivatives can be synthesized through the cyclization of 1,4-diaminobenzene with β-diketones.

Coupling Reaction: The imidazole and pyridazine rings are then coupled using a suitable coupling agent, such as a carbodiimide, in the presence of a base.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Based on the available search results, creating a detailed article focusing solely on the applications of the compound "6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide" is challenging due to the limited information. However, we can provide a summary based on the available data and related compounds, noting the potential applications based on its structural components.

Please note: The information below is based on compounds with similar structural features, as direct information on the target compound is scarce in the provided search results.

Core Components and Potential Applications

The compound "this compound" combines three main structural components:

- Coumarin (2-oxo-2H-chromen) : Coumarins are known for their therapeutic effects, including anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective properties . They can also modulate signaling pathways impacting various cell processes and have shown potential against different types of cancer .

- Imidazole : Imidazole derivatives have antiviral properties .

- Pyridazine : Pyridazine derivatives are used in various applications, but the search results do not specify which ones.

Potential Applications Based on Search Results

Given the properties of its components, "this compound" may have the following potential applications:

- Therapeutic Agent : Coumarin derivatives have therapeutic effects against human diseases . The presence of coumarin in this compound suggests it may act as a therapeutic agent.

- Antiviral Agent : N-heterocycles, such as imidazole, are promising antiviral agents .

- Antifibrotic Effects : Some coumarin derivatives have demonstrated antifibrotic abilities . For example, a compound synthesized by hybridizing coumarin and a hydrophobic group showed potential as an orally active candidate for treating fibrotic diseases .

- Potential in Parkinson’s Disease Treatment : Some coumarin derivatives have shown promise as antiparkinsonian candidates . One study showed that 7-ethoxy-4-methylcoumarin (EMC) had an agonist effect against the dopamine D2 receptor (DRD2), significantly improving motor areas and clinical manifestations of Parkinson’s Disease in a murine mouse model .

- Antiviral Activity : N-Heterocycles have demonstrated significant antiviral efficacy . Several compounds with pyrazole and isoxazole-containing heterocycles have shown antiviral activity towards herpes simplex virus type-1 (HSV-1) .

Related Compounds

- N-[3-(1H-imidazol-1-yl)propyl]-2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanamide : This compound shares structural similarities with the target compound, containing both an imidazole and a coumarin moiety .

- 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[3-(1H-imidazol-1-yl)propyl]propanamide: Another related compound with potential applications arising from its hybrid structure .

- 1-Methyl-3-(2-oxo-2H-chromen-3-yl)-1H-imidazol-3-ium: This salt is the product of a domino reaction of 3-cyanomethyl-1-methylimidazolium chloride with salicylic aldehyde in the presence of picric acid . It highlights the synthetic accessibility of combined coumarin-imidazole structures .

- This compound : PubChem identifies this compound with the CAS number 1396783-10-0 . It has a molecular formula of C17H11N5O3 and a molecular weight of 333.3009 .

Mechanism of Action

The mechanism by which 6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the chromen-2-one moiety can interact with enzymes and receptors. The exact molecular pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-(Benzimidazol-2-yl)pyrazole-3(5)-carboxamide Derivatives

4-[(E)-2-(1H-Imidazol-1-yl)diazen-1-yl]-N-(6-methoxypyridazin-3-yl)benzene-1-sulfonamide

- Structure : Contains a sulfonamide linker and diazenyl-imidazole group instead of carboxamide and coumarin.

- Properties : Higher solubility due to the sulfonamide group (logP ≈ 1.2) compared to the target compound (predicted logP ≈ 2.5). Computational docking studies suggest a binding energy of −8.1 kcal/mol for protease targets .

- Applications : Focused on enzyme inhibition, whereas the target compound’s coumarin moiety may confer antioxidant or anticoagulant activity.

N-(Benzothiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzimidazol-1-yl)acetamide

- Structure : Shares the coumarin group but replaces pyridazine with benzothiazole and uses an acetamide linker.

- Bioactivity : Demonstrates anti-tubercular (MIC = 0.8 µg/mL against M. tuberculosis) and antifungal activity, suggesting the coumarin moiety enhances antimicrobial effects. The target compound’s pyridazine-imidazole combination may improve selectivity for other targets .

SR301 (N-(2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide)

- Structure : Replaces coumarin with a fluorinated hydroxypropan-2-ylphenyl group.

- Physicochemical Properties : Enhanced metabolic stability due to fluorine atoms (t₁/₂ = 12 h in human microsomes) but lower aqueous solubility (0.05 mg/mL) compared to the target compound (predicted solubility = 0.2 mg/mL) .

Key Comparative Data

Structural and Crystallographic Insights

- Crystallinity : Patents for analogs like 6-(cyclopropanecarboxamido)-N-(methyl-D3)pyridazine-3-carboxamide highlight the importance of crystalline forms for stability. The target compound’s crystallinity (if studied via SHELX ) would determine its formulation viability .

- Conformational Analysis : The coumarin group’s planar structure may facilitate π-π stacking in protein binding pockets, unlike bulkier substituents in SR301 .

Biological Activity

6-(1H-imidazol-1-yl)-N-(2-oxo-2H-chromen-3-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 388.4 g/mol. Its structure includes an imidazole ring, a pyridazine moiety, and a chromenone derivative, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H16N6O3 |

| Molecular Weight | 388.4 g/mol |

| SMILES Representation | O=C(Nc1cc2ccccc2oc1=O)C1CN(c2cc(-n3ccnc3)ncn2)C1 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can modulate receptor activity, influencing pathways related to inflammation and cancer progression.

- Antioxidant Activity : The chromenone structure is known for its antioxidant properties, which may protect against oxidative stress.

Antitumor Activity

Research indicates that derivatives of pyridazine and imidazole compounds exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various cancer cell lines, including breast and lung cancers.

A study evaluating the cytotoxic effects of related compounds demonstrated that they could induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar imidazole derivatives have shown effectiveness against bacterial strains and fungi, suggesting that this compound may also possess such activities .

Case Studies

- Antitumor Efficacy : A case study involving a series of imidazole derivatives reported significant cytotoxicity against MCF-7 breast cancer cells. The study utilized a combination index method to analyze the synergistic effects when combined with doxorubicin, revealing enhanced efficacy in treatment .

- Antimicrobial Properties : Another investigation into similar chromenone derivatives found promising results against Staphylococcus aureus and Escherichia coli, indicating that modifications in the chemical structure could lead to increased antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.